H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

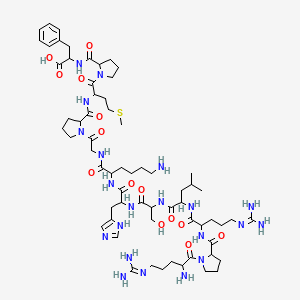

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a peptide composed of twelve amino acids. The sequence of amino acids in this peptide is arginine, proline, arginine, leucine, serine, histidine, lysine, glycine, proline, methionine, proline, and phenylalanine. This peptide has a molecular formula of C64H103N21O14S and a molecular weight of 1422.7 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

- H-Tyr-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- H-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

- H-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH

Uniqueness

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple arginine and proline residues may contribute to its stability and interaction with other biomolecules .

Biological Activity

H-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH is a synthetic peptide composed of a sequence of amino acids that include arginine, proline, leucine, serine, histidine, lysine, glycine, methionine, and phenylalanine. This peptide exhibits a molecular weight of approximately 2053.4 g/mol and has garnered attention for its diverse biological activities and potential applications in fields such as biochemistry and pharmacology.

Antimicrobial Activity

One of the prominent biological activities of this compound is its antimicrobial properties. Peptides with similar sequences have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of positively charged amino acids like arginine and lysine is believed to enhance the peptide's ability to disrupt microbial membranes, leading to cell lysis and death .

Antioxidant Properties

Research indicates that this compound possesses antioxidant properties. Antioxidative peptides can neutralize free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have highlighted the potential of this peptide in mitigating oxidative damage in cellular models .

Immunomodulatory Effects

The peptide has also been studied for its immunomodulatory effects. It may enhance immune responses by stimulating the activity of immune cells such as macrophages and lymphocytes. This property is particularly valuable in developing therapeutic agents aimed at enhancing immune function in immunocompromised individuals.

The mechanisms through which this compound exerts its biological effects include:

- Membrane Disruption : The cationic nature of the peptide allows it to interact with negatively charged bacterial membranes, leading to increased permeability and eventual cell death.

- Scavenging Free Radicals : The amino acid composition facilitates interactions with reactive oxygen species (ROS), effectively neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : The peptide may influence various signaling pathways involved in immune responses, enhancing the production of cytokines and other immune mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Lys-Phe-Ala-Arg-Gln-Arg-Pro | Contains lysine and alanine | Known for neuroprotective effects |

| H-Cys(1)-Arg-Pro-Arg-Leu-Cys(1)-His-Lys-Gly | Includes cysteine residues | Exhibits antioxidant properties |

| H-Trp-Phe-Thr-Thr-Leu-Ile | Contains tryptophan and phenylalanine | Associated with mood regulation |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of peptides similar to this compound demonstrated significant inhibition of Staphylococcus aureus growth. The results indicated that the peptide's concentration directly correlated with its effectiveness in reducing bacterial viability.

- Oxidative Stress Mitigation : Research involving cellular models exposed to oxidative stress revealed that treatment with this compound resulted in reduced levels of lipid peroxidation products, suggesting a protective effect against oxidative damage.

- Immunomodulation : In an experimental model simulating immunosuppression, administration of the peptide led to enhanced proliferation of T-cells, indicating its potential role as an immunostimulatory agent.

Properties

Molecular Formula |

C64H103N21O14S |

|---|---|

Molecular Weight |

1422.7 g/mol |

IUPAC Name |

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C64H103N21O14S/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73) |

InChI Key |

KIODTAJAFBDDGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.